1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride - 1197397-89-9

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride

Catalog Number: EVT-263188
CAS Number: 1197397-89-9
Molecular Formula: C21H25ClN2O2
Molecular Weight: 372.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CBL0137 is a small molecule curaxin that exhibits anticancer properties. [, , , , ] It functions as a non-genotoxic agent, meaning it does not directly damage DNA. [] CBL0137 is currently under investigation in Phase I clinical trials for its potential in treating solid tumors and hematological malignancies. [, ]

Mechanism of Action

CBL0137 primarily functions by targeting the facilitates chromatin transcription (FACT) complex. [, , , ] FACT is a histone chaperone crucial for DNA replication and repair processes. [] CBL0137 traps FACT within chromatin, leading to a cascade of downstream effects:

  • Activation of p53: CBL0137 activates the p53 pathway, a critical tumor suppressor mechanism that can induce cell cycle arrest and apoptosis. [, , ]
  • Inhibition of NF-κB: CBL0137 downregulates the activity of nuclear factor-kappaB (NF-κB), a protein complex involved in inflammation, cell survival, and tumor progression. [, , ]
  • Inhibition of MYC, HSF1, and Other Transcriptional Programs: CBL0137 inhibits the activity of MYC and heat shock factor 1 (HSF1), transcription factors often dysregulated in cancer. [, , ] It can also interfere with other transcriptional programs, potentially including those induced by chemotherapeutic agents like gemcitabine. []
  • Induction of Interferon Response: CBL0137 triggers an interferon response, stimulating the immune system to recognize and target cancer cells. []
Applications
  • KMT2A-rearranged Leukemia: CBL0137 exhibits significant anti-leukemic activity against KMT2A-rearranged leukemia, a type of leukemia with poor prognosis. [, ] It demonstrates efficacy in both in vitro and in vivo models, including patient-derived xenografts. [, ]
  • Neuroblastoma: CBL0137 demonstrates preclinical efficacy in neuroblastoma, particularly in MYCN-amplified subtypes. [] It enhances nucleosome destabilization, induces an interferon response, and synergizes with HDAC inhibitors like panobinostat to suppress cancer cell growth. []
  • Small-Cell Lung Cancer: CBL0137 synergizes with cisplatin, a standard chemotherapy drug, to effectively target tumor-initiating cells in small-cell lung cancer. [] It achieves this by increasing NOTCH1 expression, a tumor suppressor, through epigenetic modulation. []
  • Colorectal Cancer: CBL0137 shows potential in preventing colorectal carcinogenesis, partly by suppressing the Wnt signaling pathway, a critical pathway often dysregulated in this cancer. []
  • Glioblastoma: CBL0137 exhibits efficacy in preclinical models of glioblastoma, including those resistant to temozolomide, the standard chemotherapy drug. [] It effectively crosses the blood-brain barrier and accumulates in tumor tissue, inducing apoptosis and suppressing tumor cell proliferation. []
  • Pancreatic Cancer: CBL0137 demonstrates efficacy against pancreatic cancer models, including gemcitabine-resistant cells and patient-derived xenografts. [] Its ability to target cancer stem cells and synergize with gemcitabine highlights its therapeutic potential for this aggressive cancer. []
  • HIV-1 Latency: Research suggests that CBL0137 has the potential to reverse HIV-1 latency, a significant challenge in curing HIV infection. [] It shows promise in reactivating latent HIV-1 reservoirs in cell lines and patient-derived peripheral blood mononuclear cells. []

Curaxins

Compound Description: Curaxins are a class of small molecules with anticancer activity demonstrated in different models of cancer in mice. [] They are designed to regulate p53 and nuclear factor-κB simultaneously and to prevent resistance caused by a single target. [] Curaxins modulate several important signaling pathways involved in the pathogenesis of various cancers through inhibition of the chromatin remodeling complex FACT. []

Relevance: CBL0137 hydrochloride is a second-generation derivative of the curaxin family. [] This class of compounds shares a common structural scaffold and mechanism of action, which involves intercalation into DNA and interference with histone/DNA binding. []

Panobinostat

Compound Description: Panobinostat is a histone deacetylase (HDAC) inhibitor that functions as a targeted anticancer agent. [] Like curaxins, HDAC inhibitors induce chromatin decondensation but through a distinct mechanism. []

Relevance: Studies have shown synergistic anticancer effects when combining CBL0137 hydrochloride with panobinostat in preclinical models of leukemia [] and neuroblastoma. [] This synergy stems from the dual targeting of chromatin stability, enhancing nucleosome destabilization, inducing an IFN response, and inhibiting DNA damage repair. []

Gemcitabine

Compound Description: Gemcitabine is a standard-of-care chemotherapeutic agent used in the treatment of pancreatic ductal adenocarcinoma (PDA). [] It targets ribonucleotide reductase in cells. []

Relevance: Research indicates a synergistic relationship between CBL0137 hydrochloride and gemcitabine in preclinical PDA models. [] This synergy is attributed to CBL0137 hydrochloride's ability to inhibit several transcriptional programs induced by gemcitabine, including NF-kappaB response and ribonucleotide reductase expression. []

Properties

CAS Number

1197397-89-9

Product Name

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride

IUPAC Name

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

InChI

InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H

InChI Key

IXRKBBVMDMKAEB-UHFFFAOYSA-N

SMILES

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl

Solubility

Soluble in DMSO

Synonyms

CBL0137; CBL-0137; CBL 0137; Curaxin 137

Canonical SMILES

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.